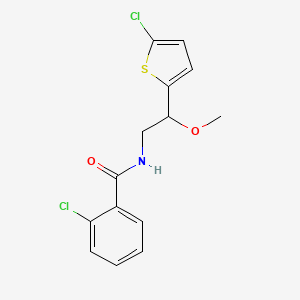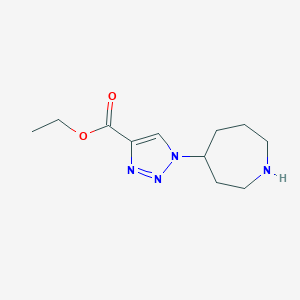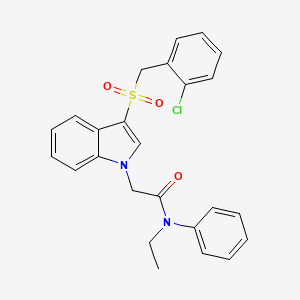
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole ring, followed by the introduction of the sulfonyl and acetamide groups. The sulfonyl group could potentially be introduced using a method similar to the one described in a paper on the synthesis of 2-(benzylsulfonyl)benzothiazole derivatives . The acetamide group could be introduced through a reaction with ethylamine and a suitable acylating agent .Chemical Reactions Analysis
The compound, due to its complex structure, could participate in a variety of chemical reactions. The indole ring is known to undergo electrophilic aromatic substitution . The sulfonyl group could potentially undergo reactions with nucleophiles, and the acetamide group could participate in various reactions involving the carbonyl group .科学的研究の応用
Glutaminase Inhibition
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide, due to its structural similarity with bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, may have potential applications in the inhibition of kidney-type glutaminase (GLS). GLS inhibitors like BPTES have shown the capacity to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
Compounds containing sulfonamide moieties, such as 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide, have been investigated for their antimicrobial properties. A study on isoxazole-based heterocycles incorporating sulfamoyl groups demonstrated promising in vitro antibacterial and antifungal activities, suggesting a potential role for similar compounds in antimicrobial research (Darwish et al., 2014).
Cancer Detection and Imaging
A water-soluble near-infrared dye developed for optical imaging in cancer detection showed improved quantum yield and selectivity for bioconjugation. This research suggests that analogs with similar chemical structures could be utilized in developing molecular-based beacons for cancer detection, providing a non-invasive method to identify and monitor tumor growth and metastasis (Pham et al., 2005).
作用機序
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .
将来の方向性
The future research directions involving this compound could be numerous, depending on its intended use. If it’s a potential drug molecule, future research could involve studying its biological activity, optimizing its structure for better activity and selectivity, and conducting preclinical and clinical trials. If it’s a reactant in chemical synthesis, future research could involve exploring its reactivity under various conditions, developing new synthetic methods using this compound, and studying the mechanisms of its reactions .
特性
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-2-28(20-11-4-3-5-12-20)25(29)17-27-16-24(21-13-7-9-15-23(21)27)32(30,31)18-19-10-6-8-14-22(19)26/h3-16H,2,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZIWICQPXHAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

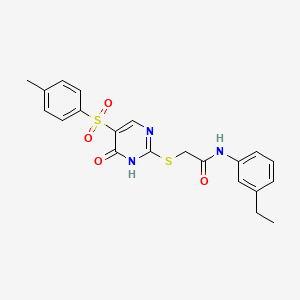

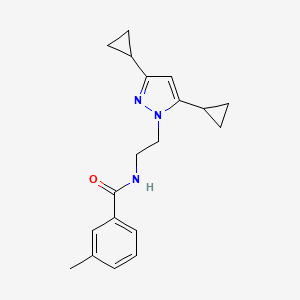
![ethyl 2-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2597568.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2597570.png)
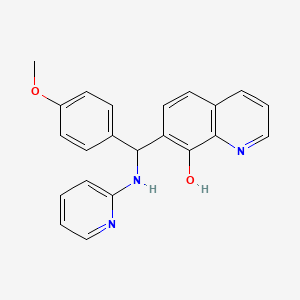
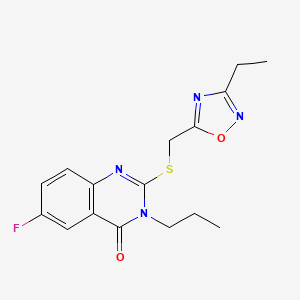

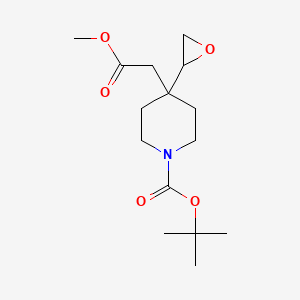
![4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2597581.png)
